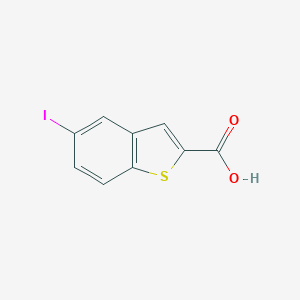

5-Iodo-1-benzothiophene-2-carboxylic acid

描述

Significance of Benzothiophene (B83047) Derivatives in Contemporary Chemical Sciences

Benzothiophene and its derivatives are a cornerstone of heterocyclic chemistry. numberanalytics.com The fused-ring structure possesses a high degree of aromaticity and electron density, making it reactive in a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com This reactivity allows for extensive functionalization, leading to a diverse array of compounds with tailored properties. numberanalytics.comresearchgate.net The inherent characteristics of the benzothiophene core, such as its planar structure and the presence of an electron-rich sulfur atom, are key to its wide-ranging utility. researchgate.net

Role of Substituted Benzothiophenes in Advanced Materials and Medicinal Chemistry Research

The versatility of the benzothiophene scaffold has led to its extensive use in both materials science and medicinal chemistry. numberanalytics.comnumberanalytics.comnih.gov

In advanced materials , benzothiophene's electronic properties, particularly its high electron density and potential for π-conjugation, make it a valuable component in the development of organic electronics. numberanalytics.comnumberanalytics.com Derivatives have been incorporated into organic light-emitting diodes (OLEDs) and investigated for use in organic photovoltaics (OPVs) due to their ability to absorb light and transport charge. numberanalytics.com The planar nature and potential for halogen bonding in substituted benzothiophenes can enhance charge-carrier mobility in materials like thin-film transistors.

In medicinal chemistry , the benzothiophene nucleus is considered a "privileged structure." Its scaffold is present in numerous biologically active compounds and approved drugs, including the anti-inflammatory drug zileuton (B1683628) and the antifungal agent sertaconazole. rsc.orgnih.gov Benzothiophene derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govnih.gov The sulfur atom and planar structure can enhance binding to various enzymes and receptors, while its polarity can improve the pharmacokinetic properties of drug candidates. researchgate.net

Contextualization of 5-Iodo-1-benzothiophene-2-carboxylic Acid within Benzothiophene Research

5-Iodo-1-benzothiophene-2-carboxylic acid is a specific derivative that has garnered attention as a versatile building block in synthetic chemistry. The introduction of an iodine atom at the 5-position and a carboxylic acid at the 2-position provides two distinct points for chemical modification. The C–I bond serves as a reactive "handle" for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, allowing for the construction of more complex molecular architectures. The carboxylic acid group offers another site for functionalization. This dual reactivity makes the compound a valuable intermediate in the synthesis of novel compounds for materials and medicinal applications.

Structure

3D Structure

属性

IUPAC Name |

5-iodo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPAVQCVSMWWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595705 | |

| Record name | 5-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195607-61-5 | |

| Record name | 5-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 1 Benzothiophene 2 Carboxylic Acid and Its Analogues

General Strategies for Benzothiophene (B83047) Ring System Construction

The benzothiophene framework, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is a common motif in pharmacologically active molecules and organic materials. rsc.orgrsc.org Its synthesis has been a subject of extensive research, leading to a variety of effective construction methods. chemicalbook.comresearchgate.net

Cyclization reactions represent a fundamental approach to assembling the benzothiophene ring. These methods often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene ring onto a pre-existing benzene ring. chemicalbook.comresearchgate.net

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application in benzothiophene construction is no exception. nih.gov Palladium-catalyzed cyclization reactions offer a versatile and efficient means to forge the benzothiophene core. For instance, palladium(II) iodide, in conjunction with potassium iodide, can catalyze the oxidative cyclization of 2-(methylthio)phenylacetylenes to yield benzothiophene-3-carboxylic esters. nih.govacs.org This process involves an intramolecular S-5-endo-dig cyclization. nih.gov Another notable palladium-catalyzed method is the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, which can produce (E)-2-(1-alkenyl)benzothiophenes in good yields. acs.orgnih.gov This reaction proceeds efficiently in the presence of a catalytic amount of palladium(II) iodide and potassium iodide. nih.gov

Table 1: Examples of Palladium-Catalyzed Cyclizations for Benzothiophene Synthesis

| Starting Material | Catalyst System | Product | Yield | Reference |

| 2-(Methylthio)phenylacetylenes | PdI₂/KI | Benzothiophene-3-carboxylic esters | 57-83% | nih.govacs.org |

| 1-(2-Mercaptophenyl)-2-yn-1-ols | PdI₂/KI | (E)-2-(1-Alkenyl)benzothiophenes | 55-82% | acs.orgnih.gov |

| 4-Arylthiocoumarins | Palladium catalyst | Benzothiophene | Moderate to very good | researchgate.net |

This table provides a selection of reported palladium-catalyzed cyclization reactions for the synthesis of benzothiophene derivatives.

Radical chemistry offers an alternative pathway for the synthesis of benzothiophenes. Radical-promoted heterocyclodehydration has been successfully employed to create substituted benzothiophenes. nih.govacs.org This approach often utilizes a radical initiator, such as azobisisobutyronitrile (AIBN), to trigger the cyclization process. nih.govacs.org For example, the reaction of 1-(2-mercaptophenyl)-2-yn-1-ols bearing an alkyl or aryl substituent on the triple bond in an alcoholic medium at elevated temperatures in the presence of AIBN leads to the formation of 2-alkoxymethylbenzothiophenes in yields ranging from fair to excellent (49–98%). nih.govacs.org The reaction likely proceeds through the formation of an aryl radical that attacks the sulfur atom. rsc.org

Iodine can act as an effective electrophile to promote the cyclization of suitable precursors into benzothiophenes. nih.govmorressier.com This method, known as iodocyclization, is a powerful tool for constructing the benzothiophene ring system, often with the concurrent installation of an iodine atom that can be used for further functionalization. researchgate.netacs.org For instance, the electrophilic cyclization of o-alkynyl thioanisoles using iodine as the electrophile is a well-established method for preparing 2,3-disubstituted benzo[b]thiophenes. acs.org Similarly, iodine can mediate a one-pot successive cyclization-alkylation reaction to produce highly functionalized 2,3-disubstituted benzo[b]thiophenes in excellent yields. morressier.com This approach is considered relatively green and atom-economical. morressier.com

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been widely applied to the synthesis of benzothiophenes and their derivatives. rsc.org

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org This reaction has proven to be highly effective in the synthesis of benzothiophene precursors. rsc.org A common strategy involves the Sonogashira coupling of a terminal alkyne with an ortho-halo-substituted thiophenol or thioanisole (B89551) derivative. rsc.orgresearchgate.net The resulting ortho-alkynylaryl sulfide (B99878) can then undergo a subsequent cyclization reaction to form the benzothiophene ring. For example, 2,3-disubstituted benzo[b]thiophenes have been prepared in excellent yields by coupling terminal acetylenes with commercially available o-iodothioanisole, followed by electrophilic cyclization. acs.org The Sonogashira reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free variations have also been developed. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of benzothiophene synthesis, it is frequently employed to introduce aryl or other substituents onto the heterocyclic core. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halide or triflate.

The versatility of this method allows for the synthesis of a wide array of substituted benzothiophenes. For instance, the coupling of a brominated benzothiophene derivative with various arylboronic acids can yield a library of aryl-substituted benzothiophenes. mdpi.com The reaction conditions are generally mild and tolerant of various functional groups, making it a favored strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net

A notable application involves the pairing of intramolecular C–S bond formation with Suzuki–Miyaura coupling, which allows for the efficient synthesis of 2-substituted benzothiophenes from a thiophenol bearing a gem-dibromoethenyl group. rsc.org This tandem approach streamlines the synthetic process, providing rapid access to diverse derivatives. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for Thiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | Moderate to Excellent | mdpi.com |

| Thiophenol with gem-dibromoethenyl group | Arylboronic acid | Palladium catalyst | 2-Arylbenzothiophenes | Not specified | rsc.org |

C-S Bond Formation Methodologies

The formation of the carbon-sulfur bond is a fundamental step in many benzothiophene syntheses. These methods often involve the intramolecular cyclization of a sulfur-containing aromatic precursor.

One common approach is the reaction of an ortho-haloaryl compound bearing a side chain with a sulfur nucleophile. For example, o-halovinylbenzenes can react with potassium sulfide to yield 2-substituted benzo[b]thiophenes in the absence of a transition-metal catalyst. organic-chemistry.org Similarly, the reaction of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by copper(I) iodide (CuI), provides various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Another strategy involves the cyclization of aryl thioethers. Arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, undergo cyclization in the presence of acetic anhydride (B1165640) to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to the parent benzothiophene. chemicalbook.com A more direct method is the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

Modern approaches have also utilized aryne intermediates. The reaction of aryne precursors with alkynyl sulfides can lead to the formation of the benzothiophene scaffold through a sequence of C-S and C-C bond formations. rsc.org

Table 2: Selected C-S Bond Formation Methodologies for Benzothiophenes

| Starting Material(s) | Reagent(s)/Catalyst(s) | Product Type | Reference |

| o-Halovinylbenzenes, K₂S | None (Transition-metal-free) | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |

| 2-Bromo alkynylbenzenes, Na₂S | CuI, TMEDA | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |

| Thiophenol, Chloroacetic acid | Acetic anhydride (cyclization) | Benzo[b]thiophene | chemicalbook.com |

| α-Mercaptocinnamic acid | K₃Fe(CN)₆ or Iodine | Benzo[b]thiophene | chemicalbook.com |

| Aryne precursors, Alkynyl sulfides | Cesium fluoride | 3-Substituted benzothiophenes | rsc.org |

Targeted Synthesis of 5-Iodo-1-benzothiophene-2-carboxylic Acid

The direct synthesis of 5-iodo-1-benzothiophene-2-carboxylic acid typically involves two main strategies: the direct iodination of a pre-formed benzothiophene ring or the construction of the ring from an iodine-containing precursor.

Iodination Strategies for Benzothiophene Systems

Direct iodination of the benzothiophene ring is a common method for introducing the iodine atom. Electrophilic iodination is the most prevalent approach. The reaction of 1-benzothiophene-2-carboxylic acid with iodine (I₂) in the presence of a suitable oxidizing agent, such as nitric acid or iodic acid, can lead to the desired 5-iodo product. The electron-withdrawing nature of the carboxylic acid group at the 2-position directs the incoming electrophile (iodine) to the 5-position (meta to the deactivating group).

Another strategy involves the use of electrophilic reagents for the cyclization of ortho-thioanisole-containing arylalkynes, where iodine can act as the electrophile to promote the ring closure and simultaneously install the iodine atom on the newly formed ring. nih.gov

Functional Group Interconversions on Benzothiophene Cores

Functional group interconversion is a key strategy for accessing 5-iodo-1-benzothiophene-2-carboxylic acid and its derivatives. A common precursor is a substituted 2-halobenzaldehyde, which can react with mercaptoacetic acid in the presence of a base to form the corresponding benzothiophene-2-carboxylic acid. google.com For instance, a 2-chloro-5-iodobenzaldehyde (B1289146) could theoretically be converted to the target molecule through this pathway.

The carboxylic acid group itself can be converted into other functional groups to create various derivatives. For example, treatment of a substituted benzothiophene-2-carboxylic acid with a halogenating agent like thionyl chloride followed by reaction with an amine or alcohol can produce amides or esters, respectively. The conversion to an acylhydrazone has also been reported by reacting the corresponding hydrazide with an aldehyde. nih.gov

Synthesis of Key Derivatives and Precursors of 5-Iodo-1-benzothiophene-2-carboxylic Acid

The synthesis of various derivatives and precursors of 5-iodo-1-benzothiophene-2-carboxylic acid is essential for expanding its utility in different applications. These derivatives often feature alternative substituents on the benzene ring or modifications at the carboxylic acid position.

Key precursors include halogenated benzaldehydes and thiophenols, which serve as the building blocks for constructing the benzothiophene ring system. google.com The synthesis of analogues with different halogens at the 5-position, such as 5-chloro or 5-fluoro derivatives, often follows similar synthetic routes, starting from the corresponding halogenated precursors. nih.gov For example, 6-chlorobenzo[b]thiophene-2-carboxylic acid and 6-fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized and characterized. nih.gov

Other important derivatives include those with different functional groups at the 5-position, such as a cyano group, which can be introduced through various synthetic transformations. bldpharm.com The synthesis of 3-amino-2-formyl functionalized benzothiophenes has also been reported, which can serve as versatile intermediates for the preparation of more complex fused heterocyclic systems. nih.gov

Chemical Reactivity and Derivatization Studies of 5 Iodo 1 Benzothiophene 2 Carboxylic Acid

Electrophilic Substitution Reactions on Benzothiophene (B83047) Cores

The benzothiophene ring is an aromatic system, but its reactivity in electrophilic substitution is influenced by the fused benzene (B151609) ring and the sulfur heteroatom. The presence of substituents further modifies this reactivity and directs the position of incoming electrophiles. In 5-iodo-1-benzothiophene-2-carboxylic acid, the electron-withdrawing nature of the carboxylic acid group at the 2-position deactivates the ring towards electrophilic attack. This deactivation is a key factor in the synthesis of the compound itself, where direct iodination of 1-benzothiophene-2-carboxylic acid leads to substitution at the 5-position, which is meta to the deactivating group.

Once the 5-iodo-substituent is in place, it influences subsequent electrophilic substitutions. The iodine atom, despite its electronegativity, can donate electron density to the aromatic ring through a resonance effect (+M effect). This effect, combined with the deactivating nature of the carboxylic acid, directs further electrophilic attack to the 3- and 7-positions of the benzothiophene core. This directing influence is crucial for the synthesis of poly-functionalized benzothiophene derivatives where precise control of substituent placement is required.

Metalation Reactions and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the context of benzothiophene derivatives, specific protons can be abstracted by strong bases, such as organolithium reagents, to form a transient organometallic species. This species can then react with a variety of electrophiles to introduce new functional groups with high regioselectivity.

For 5-iodo-1-benzothiophene-2-carboxylic acid, the most acidic proton on the thiophene (B33073) ring (after the carboxylic proton) is at the C-3 position. This is due to the inductive effect of the adjacent sulfur atom. However, the carboxylic acid group itself is the most acidic site and would be deprotonated first. To achieve metalation at the C-3 position, the carboxylic acid must first be protected or converted to a directing metalating group. Alternatively, a two-equivalent approach with a strong base could be employed, first deprotonating the acid and then the C-3 position. Subsequent quenching with an electrophile, such as an alkyl halide or a carbonyl compound, would install a new substituent at the 3-position.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the 2-position is a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse derivatives such as esters, amides, and alcohols. These transformations are standard in organic synthesis and significantly expand the utility of the 5-iodo-1-benzothiophene-2-carboxylic acid core.

Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as methyl or ethyl esters, through Fischer esterification with the appropriate alcohol under acidic catalysis. chemicalbook.comreagentia.eu These esters are often used as intermediates in further reactions or as the final target molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 5-iodo-1-benzothiophene-2-methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. Partial reduction to the aldehyde, 5-iodo-1-benzothiophene-2-carboxaldehyde, is also possible using specific reagents.

Amide Formation: Conversion to amides is another key transformation. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. This method is used to synthesize compounds like 5-[(2-iodobenzene)amido]-3-methylthiophene-2-carboxylic acid from related building blocks. scbt.com

Table 1: Selected Transformations of the Carboxylic Acid Group

| Transformation | Reagents | Product Functional Group |

| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl Ester |

| Esterification | Ethanol (C₂H₅OH), H₂SO₄ | Ethyl Ester |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Amide Formation | 1. SOCl₂ 2. R₂NH | Amide |

Reactivity of the Iodo Substituent in Cross-Coupling and Other Reactions

The carbon-iodine (C-I) bond at the 5-position is arguably the most versatile site for derivatization on the molecule. Aryl iodides are highly prized substrates for a variety of transition-metal-catalyzed cross-coupling reactions due to their high reactivity. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent (boronic acid or ester). This reaction has been applied to the analogous 5-bromothiophene-2-carboxylic acid to couple various arylboronic acids, demonstrating the utility of this approach for creating biaryl structures. nih.gov A similar reactivity is expected for the 5-iodo analogue, likely under milder conditions.

Heck Coupling: The Heck reaction allows for the coupling of the aryl iodide with an alkene to form a new, substituted alkene, catalyzed by a palladium complex. This provides a route to introduce vinyl groups or more complex unsaturated side chains at the 5-position.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl iodide with a terminal alkyne, installing an alkynyl substituent at the 5-position. This is a key method for creating conjugated systems.

Other Reactions: Beyond palladium catalysis, the iodo group can participate in other transformations. Nucleophilic aromatic substitution can replace the iodine with other functional groups, although this often requires harsh conditions or copper catalysis (e.g., Ullmann condensation). The iodo group is also instrumental in one-pot decarboxylative cross-coupling reactions where the carboxylic acid is first converted to an iodo group, which then participates in a subsequent coupling reaction. acs.org

Table 2: Cross-Coupling Reactions at the 5-Iodo Position

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Ar-B(OH)₂ | C-C (sp²-sp²) | Biaryl |

| Heck | Pd(OAc)₂, PPh₃, Base | Alkene | C-C (sp²-sp²) | Substituted Alkene |

| Sonogashira | Pd(PPh₃)₄, CuI, Base | Terminal Alkyne | C-C (sp²-sp) | Aryl Alkyne |

| Buchwald-Hartwig | Pd Catalyst, Ligand, Base | Amine | C-N | Aryl Amine |

| Stille | Pd Catalyst | Organostannane | C-C (sp²-sp²) | Biaryl/Vinylarene |

Stereochemical Considerations in Derivatives

The parent molecule, 5-iodo-1-benzothiophene-2-carboxylic acid, is achiral as it possesses a plane of symmetry. Stereochemistry becomes a relevant consideration only when its derivatives are synthesized through reactions that create one or more chiral centers.

One such pathway is through iodolactonization reactions. While not directly applied to the title compound, studies on related 3-alkynylthiophene-2-carboxylic acids show that treatment with iodine can induce a cyclization to form an iodine-containing lactone (a thieno[2,3-c]pyran-7-one). unipa.it If the alkyne substituent is unsymmetrical, this process can generate a chiral center. Applying this logic, if the 3-position of 5-iodo-1-benzothiophene-2-carboxylic acid were functionalized with an appropriate unsaturated side chain, intramolecular cyclization could introduce stereocenters.

Furthermore, transformations of derivatives can lead to chirality. For example, if a Friedel-Crafts acylation were performed on the benzothiophene core, the resulting ketone could be reduced to a secondary alcohol. This alcohol carbon would be a chiral center, leading to a racemic mixture of enantiomers unless an asymmetric reducing agent is employed. Similarly, any addition reaction to a double bond introduced via a Heck reaction could potentially generate one or more stereocenters, leading to diastereomeric products. The stereochemical outcome of such reactions would need to be carefully controlled and analyzed.

Spectroscopic Characterization Techniques for 5 Iodo 1 Benzothiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Iodo-1-benzothiophene-2-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Iodo-1-benzothiophene-2-carboxylic acid displays characteristic signals corresponding to the aromatic protons and the carboxylic acid proton. The presence of the electron-withdrawing iodine atom influences the chemical shifts of the adjacent protons, causing them to appear at specific downfield regions. A distinctive feature is the singlet for the carboxylic acid proton, typically observed at a very downfield chemical shift, often around 12–13 ppm. The protons on the benzothiophene (B83047) ring system exhibit splitting patterns consistent with their coupling interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom in the benzothiophene ring and the carboxylic acid group. The carbon attached to the iodine atom will show a characteristic chemical shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid group will appear significantly downfield.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| 12.0 - 13.0 | s |

| 7.3 - 8.4 | m |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | |

| 160 - 170 | |

| 120 - 145 | |

| 90 - 100 |

Note: The table presents typical chemical shift ranges for the functional groups present in 5-Iodo-1-benzothiophene-2-carboxylic acid. Actual values can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5-Iodo-1-benzothiophene-2-carboxylic acid is characterized by several key absorption bands. A very broad absorption band is typically observed in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. spectroscopyonline.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected in the range of 1680–1720 cm⁻¹. spectroscopyonline.com The presence of the C-I bond can be identified by a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the benzothiophene ring system are often strong in the Raman spectrum, providing further structural information.

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3500 | O-H stretch (carboxylic acid dimer) |

| 1680-1720 | C=O stretch (carbonyl) |

| 1400-1600 | C-C stretch (aromatic) |

| 500-600 | C-I stretch |

Mass Spectrometry (MS) for Structural Elucidation (HRMS, LC-MS-MS, EI, ESI+)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 5-Iodo-1-benzothiophene-2-carboxylic acid (C₉H₅IO₂S), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition. The presence of iodine is readily identified by its characteristic isotopic pattern, as iodine is monoisotopic.

LC-MS-MS: Liquid chromatography-tandem mass spectrometry (LC-MS-MS) can be used to analyze the compound in complex mixtures and to study its fragmentation patterns. This technique is particularly useful for identifying and quantifying the compound in biological or environmental samples.

Ionization Techniques (EI, ESI+): Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods for generating ions in the mass spectrometer. ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺ or other adducts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 5-Iodo-1-benzothiophene-2-carboxylic acid is expected to show absorption bands corresponding to π→π* transitions within the benzothiophene aromatic system. The presence of the iodine atom and the carboxylic acid group can influence the position and intensity of these absorption bands. A study on 1-benzothiophene-2-carboxylic acid using TD-DFT calculations simulated the UV-Vis spectrum, which can provide a basis for understanding the electronic transitions in its iodinated derivative. nih.gov

X-ray Crystallography and Diffraction Studies (SC-XRD, GIWAXS)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD): If a suitable single crystal of 5-Iodo-1-benzothiophene-2-carboxylic acid can be grown, SC-XRD analysis can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. nih.gov Studies on similar molecules, like 5-methoxy-1H-indole-2-carboxylic acid, have revealed the formation of cyclic dimers through hydrogen bonds. mdpi.com

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a technique used to study the crystal structure of thin films. While less common for small molecule characterization, it could be employed if the compound is studied as part of a thin-film device.

Computational and Theoretical Investigations of 5 Iodo 1 Benzothiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 5-Iodo-1-benzothiophene-2-carboxylic acid, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

Molecular Geometry Optimization

The optimization of the molecular geometry of 5-Iodo-1-benzothiophene-2-carboxylic acid is the first step in any computational analysis. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For the related compound, 1-benzothiophene-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed to determine its optimized geometry. nih.gov The introduction of an iodine atom at the 5-position of the benzothiophene (B83047) ring is expected to cause localized changes in bond lengths and angles due to its size and electronic effects.

The C-I bond length would be a key parameter, and other bond lengths and angles in the vicinity of the iodine atom would also be perturbed compared to the unsubstituted molecule. The planarity of the benzothiophene ring system is likely to be maintained. Below is a hypothetical table of selected optimized geometrical parameters for 5-Iodo-1-benzothiophene-2-carboxylic acid, based on typical values for similar structures.

Table 1: Predicted Optimized Geometrical Parameters for 5-Iodo-1-benzothiophene-2-carboxylic Acid

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C=O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.97 Å |

| C-S Bond Length | ~1.77 Å |

| C-C-I Bond Angle | ~120° |

| O=C-O Bond Angle | ~123° |

Electronic Structure Analysis (HOMO-LUMO, FMOs)

The electronic structure of a molecule is intimately linked to its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. mdpi.com

For 1-benzothiophene-2-carboxylic acid, the HOMO-LUMO energy gap has been calculated. nih.gov The introduction of an iodine atom, a halogen, is expected to influence the energies of the FMOs. Iodine can act as a weak electron-donating group through its +M (mesomeric) effect and as an electron-withdrawing group through its -I (inductive) effect. These competing effects will modulate the electron density distribution and the energies of the HOMO and LUMO. A study on thiophene (B33073) carboxylic acid derivatives with halogen substituents indicated that the HOMO-LUMO gap, and thus reactivity, is influenced by the electronegativity of the halogen. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 5-Iodo-1-benzothiophene-2-carboxylic Acid

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Vibrational Frequency Predictions and Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT can aid in the assignment of experimental spectra. For 1-benzothiophene-2-carboxylic acid, a detailed vibrational analysis has been performed, correlating calculated frequencies with experimental data. nih.gov

For 5-Iodo-1-benzothiophene-2-carboxylic acid, the vibrational spectrum would be characterized by the modes of the benzothiophene core, the carboxylic acid group, and the C-I bond. The C=O stretching vibration of the carboxylic acid is typically a strong band in the IR spectrum. The C-I stretching vibration would appear at a lower frequency.

Table 3: Predicted Characteristic Vibrational Frequencies for 5-Iodo-1-benzothiophene-2-carboxylic Acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3500 |

| C=O Stretch | ~1700 |

| C=C Aromatic Stretch | ~1600-1450 |

| C-I Stretch | ~500-600 |

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

A hypothetical docking study of 5-Iodo-1-benzothiophene-2-carboxylic acid with a target like COX-2 would likely reveal key interactions involving the carboxylic acid group (forming hydrogen bonds with receptor residues) and the benzothiophene ring (engaging in hydrophobic or π-stacking interactions). The iodine atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

Table 4: Hypothetical Molecular Docking Results for 5-Iodo-1-benzothiophene-2-carboxylic Acid with COX-2

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Key Interactions | Hydrogen bond with Arg120, Halogen bond with Leu352 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of 5-Iodo-1-benzothiophene-2-carboxylic acid will be held together by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is likely that these molecules would form hydrogen-bonded dimers, a common motif for carboxylic acids. nih.gov

The planar benzothiophene ring system allows for the possibility of π-π stacking interactions between adjacent molecules. Furthermore, the presence of the iodine atom introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule. These interactions can play a significant role in determining the crystal packing of the molecule.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and electrophilicity index (ω).

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated from the HOMO and LUMO energies. A lower chemical potential indicates a better electron acceptor, while a higher chemical potential suggests a better electron donor. A small hardness value implies higher reactivity. The electrophilicity index helps in classifying molecules as strong or marginal electrophiles.

Table 5: Predicted Global Reactivity Descriptors for 5-Iodo-1-benzothiophene-2-carboxylic Acid

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.25 |

| Hardness (η) | (E_LUMO - E_HOMO) | 4.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.01 |

Nonlinear Optical (NLO) Properties Studies

Computational and theoretical investigations into the nonlinear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications, such as optical switching, data storage, and frequency conversion. While direct computational studies focusing specifically on the nonlinear optical properties of 5-Iodo-1-benzothiophene-2-carboxylic acid are not extensively available in the current scientific literature, valuable insights can be drawn from theoretical analyses of its parent compound, 1-benzothiophene-2-carboxylic acid , and related derivatives.

The NLO response of a molecule is fundamentally linked to its electronic structure, including the distribution of electron density, the presence of donor-acceptor groups, and the extent of π-conjugation. The introduction of substituents to a core molecular structure can significantly modulate these electronic characteristics and, consequently, its NLO properties.

A theoretical study on the monomeric structure of 1-benzothiophene-2-carboxylic acid using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set provides foundational data on its electronic properties. nih.gov Key parameters from this study, such as the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting potential NLO activity.

The calculated dipole moment for the monomer of 1-benzothiophene-2-carboxylic acid is 2.92 Debye. nih.gov A non-zero dipole moment is a prerequisite for second-order NLO phenomena. The presence of the electron-withdrawing carboxylic acid group and the polarizable benzothiophene ring system contributes to this dipole moment.

The HOMO-LUMO energy gap is another critical parameter, as a smaller gap generally correlates with higher molecular polarizability and, therefore, a more significant NLO response. For 1-benzothiophene-2-carboxylic acid , the HOMO and LUMO energies were calculated to be -6.85 eV and -2.20 eV, respectively, resulting in an energy gap of 4.65 eV. nih.gov This relatively large energy gap suggests that the parent molecule itself may not be a strong NLO candidate without further modification.

The introduction of an iodine atom at the 5-position of the benzothiophene ring, creating 5-Iodo-1-benzothiophene-2-carboxylic acid , is expected to significantly alter the electronic landscape of the molecule. Iodine, being a heavy and polarizable halogen, can influence the NLO properties in several ways:

Heavy Atom Effect : The presence of iodine can enhance intersystem crossing and potentially influence multi-photon absorption processes.

Electronic Effects : As a substituent, iodine can modify the electron density distribution across the π-system, affecting the intramolecular charge transfer characteristics, which are central to the NLO response.

Structural Effects : The iodo-substituent will alter the molecular geometry and crystal packing, which can have a profound impact on the bulk NLO properties of the material.

While specific calculated values for the polarizability (α) and hyperpolarizabilities (β and γ) of 5-Iodo-1-benzothiophene-2-carboxylic acid are not available, the general principles of NLO material design suggest that the combination of the π-conjugated benzothiophene system, the electron-withdrawing carboxylic acid group, and the polarizable iodine atom could lead to interesting NLO properties. Further dedicated computational studies would be necessary to quantify these effects and to fully evaluate the potential of 5-Iodo-1-benzothiophene-2-carboxylic acid in nonlinear optics.

Academic Research Applications of 5 Iodo 1 Benzothiophene 2 Carboxylic Acid Derivatives

Applications in Medicinal Chemistry Research (Pre-clinical Discovery and Mechanistic Studies)

In the realm of medicinal chemistry, derivatives originating from 5-iodo-1-benzothiophene-2-carboxylic acid are explored for a wide range of potential therapeutic applications. The benzothiophene (B83047) core is present in several approved drugs, highlighting its significance as a "privileged structure" in drug design.

Design and Synthesis of Novel Benzothiophene-Based Ligands

The 5-iodo-1-benzothiophene-2-carboxylic acid molecule is a versatile building block for synthesizing libraries of novel compounds. Researchers utilize its reactive sites to construct more complex molecular entities. For instance, efficient methodologies have been developed to synthesize functionalized benzothiophenes on a gram scale under benign conditions. These methods include domino reactions to create 3-amino-2-formyl-functionalized benzothiophenes, which can then be reacted with ketones or hydrazine derivatives to form fused pyridine and hydrazone derivatives, respectively. The carboxylic acid group is frequently used for amide bond formation, a common strategy in drug discovery to link the benzothiophene core to other pharmacophores.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. By systematically modifying the benzothiophene scaffold, researchers can identify key interactions with biological targets and optimize potency and selectivity.

A prominent example of SAR in this class involves analogs of raloxifene, a selective estrogen receptor modulator (SERM) based on the benzothiophene structure. In one study, replacing the carbonyl group connecting the benzothiophene core to a phenol ring with an oxygen atom resulted in a substantial 10-fold increase in estrogen antagonist potency in a human breast cancer cell proliferation assay. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are also employed to identify molecular descriptors that correlate with antimicrobial activity, guiding the design of more effective agents against multidrug-resistant bacteria.

Enzyme Inhibition Studies (e.g., Cholinesterases, Kinases)

Derivatives of benzothiophene are actively investigated as inhibitors of various enzymes implicated in disease. A key strategy in anti-inflammatory drug design is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which can enhance therapeutic effects and reduce side effects. Several novel benzothiophene derivatives have been synthesized and shown to be potent dual inhibitors of these enzymes.

For example, studies have identified compounds that exhibit significant in vitro COX-2 inhibition, sometimes greater than the standard drug celecoxib, combined with potent 5-LOX inhibitory activity. acs.org This dual-action profile makes them promising leads for developing new anti-inflammatory agents. acs.org

| Compound | In Vitro COX-2 Inhibition (% at 10 µM) | In Vitro 5-LOX Inhibition (% at 10 µM) |

|---|---|---|

| 4b | 85.2 ± 3.1 | 60.1 ± 2.5 |

| 4e | 88.4 ± 3.5 | 65.7 ± 2.8 |

| 4f | 86.1 ± 3.2 | 62.3 ± 2.6 |

| 5a | 83.9 ± 3.0 | 58.9 ± 2.4 |

| Celecoxib (Reference) | 82.5 ± 2.9 | - |

| Meclofenamate Sodium (Reference) | - | 30.4 ± 1.2 |

Beyond inflammation, other benzothiophene derivatives have been synthesized as potential anticancer agents that target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. sigmaaldrich.com

In Vitro Screening for Biological Activities (e.g., Antimicrobial, Antifungal, Cytotoxic)

Derivatives synthesized from the benzothiophene scaffold are routinely subjected to in vitro screening to identify potential therapeutic activities. These screenings have revealed a broad spectrum of biological effects.

Antimicrobial Activity: Many novel tetrahydrobenzothiophene derivatives have demonstrated good to excellent potency in inhibiting the growth of various bacteria. For instance, compound 3b , a 2-(2-iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, showed exceptional activity against both Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli ATCC 25922 | 1.11 |

| P. aeruginosa ATCC 27853 | 1.00 |

| Salmonella ATCC 12022 | 0.54 |

| S. aureus ATCC 25922 | 1.11 |

Antifungal and Antiviral Activity: The core 1-benzothiophene-2-carboxylic acid structure has been associated with both antifungal and antiviral properties. rsc.org

Cytotoxic Activity: In anticancer research, preliminary screenings have identified benzothiophene derivatives with potent cytotoxic effects. One hydrazone derivative was found to effect ~97% growth inhibition of the LOX IMVI melanoma cell line at a 10 µM concentration. acs.org Additionally, derivatives designed to inhibit the RhoA/ROCK pathway have been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. sigmaaldrich.com

Molecular Design for Selective Receptor Modulation (e.g., SERMs)

The benzothiophene framework is a key component in the design of Selective Estrogen Receptor Modulators (SERMs). morressier.com SERMs, such as the FDA-approved drug raloxifene, exhibit tissue-selective estrogenic or anti-estrogenic effects. rsc.org They can have agonist-like actions on bone while acting as antagonists in breast and uterine tissues. rsc.org

Research in this area focuses on designing novel SERMs with improved potency and receptor affinity. A notable success was the synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (compound 4c ), an analog of raloxifene. This compound demonstrated a tenfold increase in estrogen antagonist potency in vitro compared to raloxifene and was highly potent in vivo. rsc.org

| Compound | In Vitro Estrogen Antagonist Potency (IC50, nM) | In Vivo Uterine Proliferation Inhibition (ED50, mg/kg, oral) |

|---|---|---|

| 4c | 0.05 | 0.25 |

| Raloxifene | 0.50 | 3.0 |

Furthermore, studies have revealed that the neuroprotective effects of some benzothiophene SERMs are not mediated by classical estrogen receptors but by a novel mechanism involving the G-protein coupled receptor, GPR30. researchgate.net This highlights the complex pharmacology of these molecules and opens new avenues for therapeutic design. researchgate.net

Applications in Materials Science Research

Beyond medicine, the benzothiophene core is of growing interest in materials science, particularly for organic electronics. morressier.com The π-conjugated system of the benzothiophene ring structure makes it a suitable building block for organic semiconductors. soton.ac.uk These materials are essential components in devices like organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). morressier.comresearchgate.net

The 5-iodo-1-benzothiophene-2-carboxylic acid derivative is particularly useful in this context. The iodine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. These reactions allow for the polymerization of benzothiophene monomers with other aromatic units to create highly conjugated polymers. acs.orgrsc.org

By carefully designing the polymer backbone and tuning the functional groups on the benzothiophene scaffold, researchers can modulate the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. soton.ac.ukacs.org This control is critical for optimizing charge transport and device performance. soton.ac.uk For example, benzothiophene-based polymers and small molecules have been successfully used as donor materials in bulk heterojunction organic solar cells and as molecular semiconductors in transistors, demonstrating their potential for next-generation electronic applications. acs.orgsoton.ac.uk

Development of Organic Semiconductors for Optoelectronic Devices

The benzothiophene core structure is a subject of significant interest in the field of organic electronics due to its favorable characteristics for charge transport. researchgate.net Derivatives built upon the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) core, a fused four-ring aromatic system, are particularly noteworthy for their application as organic semiconductors (OSCs). researchgate.netmdpi.com The inherent rigidity and planarity of the BTBT scaffold facilitate strong π-orbital coupling between adjacent molecules in the solid state, which is a critical factor for efficient charge transport. mdpi.com

Researchers have successfully developed both p-type (hole-transporting) and n-type (electron-transporting) semiconductors from BTBT derivatives. mdpi.comagu.edu.tr While many BTBT compounds naturally exhibit p-channel characteristics, the strategic addition of strong electron-withdrawing groups, such as combined pentafluorophenyl and carbonyl units, has led to the creation of the first n-type BTBT-based semiconductors. agu.edu.tr This development is crucial for the fabrication of complementary logic circuits, which require both types of charge carriers. The modification of the core structure through functional groups allows for the fine-tuning of electronic properties to meet the specific demands of various optoelectronic devices. researchgate.net

Studies in Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of benzothiophene derivatives makes them exemplary candidates for the active layer in Organic Field-Effect Transistors (OFETs). researchgate.net The BTBT core has been extensively studied and applied in high-performance OFETs, demonstrating excellent thermal stability and electrical performance. researchgate.netresearchgate.net Solution-processable BTBT derivatives, which can be deposited using techniques like solution-shearing or spin coating, enable the fabrication of large-area, low-cost electronic devices. researchgate.netresearchgate.net

The performance of these OFETs is typically evaluated by their charge carrier mobility and the on/off current ratio. Research has shown that engineering the molecular structure, for example by adding different alkyl side chains, can significantly influence device performance. researchgate.net Several BTBT-based semiconductors have exhibited impressive p-channel activity, with some devices achieving charge mobilities greater than 1.0 cm² V⁻¹ s⁻¹ and high on/off ratios exceeding 10⁶, indicating efficient switching behavior. mdpi.comresearchgate.net The development of n-type BTBT derivatives has also yielded high-performance devices, with electron mobilities reaching up to ~0.6 cm²/V·s and on/off ratios greater than 10⁷. agu.edu.tr

| Compound Type | Carrier Type | Reported Mobility (cm²/Vs) | On/Off Ratio | Source |

|---|---|---|---|---|

| 2,7-Dialkyl rsc.orgbenzothieno[3,2-b]benzothiophene | p-channel | > 1.0 | ~10⁷ | researchgate.net |

| BTBT Derivative (Compound 1) | p-channel | ~0.03 | ~10⁶ | mdpi.com |

| Thiophene-terminated BTBT derivative | p-channel | up to 0.10 | >10⁸ | researchgate.net |

| D-(PhFCO)-BTBT | n-channel | up to ~0.6 | >10⁷ - 10⁸ | agu.edu.tr |

| Benzo[b]thieno[2,3-d]thiophene Derivative | p-channel | up to 0.005 | >10⁶ | mdpi.com |

Research in Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics (OPVs), benzothiophene derivatives are utilized as electron-donor materials within the photoactive layer. nih.govresearchgate.net The design of efficient OPVs often relies on a donor-acceptor (D-A) architecture, where a p-type conjugated polymer or small molecule is blended with an n-type acceptor. Benzodithiophene (BDT), a related fused-ring thiophene (B33073) structure, has proven to be a particularly successful building block for donor polymers, leading to devices with high power conversion efficiencies. researchgate.netacs.org

Thin Film Morphology and Performance Correlation

The performance of optoelectronic devices is intrinsically linked to the solid-state organization, or morphology, of the organic semiconductor thin film. mdpi.com For benzothiophene derivatives, achieving a well-ordered molecular packing is crucial for efficient charge transport. mdpi.comcam.ac.uk The morphology of the thin film is influenced by several factors, including the molecular design (e.g., the length and type of side chains) and the processing conditions used during device fabrication, such as the deposition method and annealing temperature. researchgate.netnih.gov

Atomic force microscopy (AFM) and X-ray diffraction (XRD) are commonly used to study the film morphology and microstructure. researchgate.netmdpi.com Studies on BTBT derivatives have revealed that well-connected, crystalline domains with a terrace-like morphology are associated with higher device performance. mdpi.com Conversely, suboptimal performance in some OFETs, such as low mobility and high threshold voltage, has been attributed to factors like charge trapping at the interface between the semiconductor and the dielectric layer, which can be exacerbated by the chemical nature of the side chains. cam.ac.uknih.govrsc.org Therefore, a key area of research is understanding and controlling the thin film growth to minimize defects and promote a molecular arrangement that favors efficient charge transport. cam.ac.uk

Catalytic Research Applications

Role as Building Blocks for Catalyst Design

While 5-Iodo-1-benzothiophene-2-carboxylic acid itself is not primarily used as a direct building block for catalysts, the broader class of iodo-functionalized aromatics and the use of iodine in catalysis are highly relevant to the synthesis of benzothiophene derivatives. Iodine can serve as an electrophile and a catalyst in one-pot reactions to generate highly functionalized benzothiophene cores. morressier.com For example, an electrophilic iodocyclization method uses iodine to synthesize 2,3-disubstituted benzo[b]thiophenes under mild conditions. morressier.com Furthermore, palladium-iodide catalyst systems have been employed in the heterocyclodehydration of precursor molecules to form substituted benzothiophenes, demonstrating the importance of iodine in the catalytic cycle. acs.org

Investigation in Various Organic Transformations

The iodo- group on the benzothiophene scaffold makes these compounds valuable precursors for a variety of organic transformations, particularly in cross-coupling reactions. unipa.itresearchgate.net 3-Iodobenzothiophenes, for instance, are important partners in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. unipa.itresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex, functionalized benzothiophene architectures from simpler starting materials. unipa.it

The Sonogashira coupling reaction is used to couple terminal alkynes to the iodobenzothiophene core, while the Suzuki reaction couples it with arylboronic acids. researchgate.net Such methodologies are powerful tools for creating diverse libraries of benzothiophene derivatives for further study in materials science or medicinal chemistry. unipa.it The reactivity of the iodo-substituent provides a synthetic handle that is crucial for the construction of these more complex molecular systems. unipa.itresearchgate.net Additionally, iodine-mediated one-pot cyclization-alkylation strategies have been developed to synthesize diverse benzothiophene derivatives efficiently. morressier.com

Future Research Directions and Perspectives

Exploration of Underexplored Reaction Pathways for 5-Iodo-1-benzothiophene-2-carboxylic Acid

While conventional reactions of 5-Iodo-1-benzothiophene-2-carboxylic acid, such as oxidation, reduction, and nucleophilic substitution, have been documented, a significant opportunity lies in the investigation of less conventional reaction pathways. The presence of the iodine atom, in particular, opens the door to novel transformations that go beyond standard cross-coupling reactions.

Future research should focus on photoredox catalysis, a powerful and sustainable method that utilizes light to initiate chemical reactions. beilstein-journals.org The carbon-iodine bond in 5-Iodo-1-benzothiophene-2-carboxylic acid is susceptible to reduction by a photoredox catalyst, which can generate a highly reactive aryl radical. This radical can then participate in a variety of bond-forming reactions that are not easily accessible through traditional methods. For instance, the combination of an iodide, such as in the target molecule, with a phosphine (B1218219) under blue light irradiation has been shown to facilitate decarboxylative alkenylation reactions. beilstein-journals.org Exploring such pathways could lead to the development of novel methods for the synthesis of complex benzothiophene (B83047) derivatives.

Furthermore, the development of novel catalyst systems tailored for the specific reactivity of 5-Iodo-1-benzothiophene-2-carboxylic acid is a promising avenue. This includes the design of catalysts that can selectively activate the C-I bond in the presence of the carboxylic acid group, or vice versa, allowing for orthogonal functionalization strategies.

Advanced Functionalization Strategies

The functionalization of the benzothiophene core is crucial for modulating its biological activity and material properties. While the iodine at the 5-position and the carboxylic acid at the 2-position provide clear handles for modification, future research should embrace more advanced and efficient strategies.

One such strategy is the exploration of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. rug.nl While the direct use of 5-Iodo-1-benzothiophene-2-carboxylic acid in MCRs is not yet widely reported, its derivatives could serve as key building blocks. For example, 5-aminotetrazole (B145819) is a known building block for various MCRs, suggesting that an amino-functionalized derivative of 5-Iodo-1-benzothiophene-2-carboxylic acid could be a valuable substrate. clockss.org

Another promising area is the direct C-H functionalization of the benzothiophene ring. This approach avoids the need for pre-functionalized starting materials and offers a more direct route to novel derivatives. While challenging, recent advances in transition-metal catalysis have made C-H activation a more viable strategy. biosynth.com Research into the selective C-H functionalization of the 5-Iodo-1-benzothiophene-2-carboxylic acid scaffold, potentially at the 3-, 4-, 6-, or 7-positions, would significantly expand its synthetic utility.

Integration into Complex Molecular Architectures

The true value of a building block is demonstrated by its successful incorporation into complex and functionally significant molecules. 5-Iodo-1-benzothiophene-2-carboxylic acid and its derivatives have already shown promise in this regard, serving as precursors for bioactive compounds.

A notable example is the synthesis of analogues of Raloxifene, a selective estrogen receptor modulator (SERM) used for the treatment and prevention of osteoporosis. mdpi.comresearchgate.net The benzothiophene core is a key pharmacophore in Raloxifene, and the ability to introduce diverse substituents via the iodo and carboxylic acid functionalities of the starting material is crucial for developing new analogues with improved properties. mdpi.comresearchgate.net

Future research should aim to integrate the 5-Iodo-1-benzothiophene-2-carboxylic acid motif into a wider range of complex natural products and pharmaceutically active compounds. For instance, many bioactive natural products contain thiophene (B33073) or benzothiophene cores, and the strategic use of this iodo-substituted building block could streamline their synthesis and enable the creation of novel analogues for biological screening. nih.govias.ac.in The development of a diverse library of compounds derived from 5-Iodo-1-benzothiophene-2-carboxylic acid for high-throughput screening is a key step in this direction. nih.gov

Novel Computational Approaches for Predictive Modeling

The development of new reactions and molecules is often a time-consuming and resource-intensive process. Novel computational approaches, particularly those based on machine learning (ML) and quantum chemistry, are poised to revolutionize this field by enabling the prediction of reaction outcomes and molecular properties.

For 5-Iodo-1-benzothiophene-2-carboxylic acid, ML models could be developed to predict the regioselectivity of its functionalization reactions. nih.gov By training models on large datasets of known reactions of related heterocyclic compounds, it may be possible to accurately predict which positions on the benzothiophene ring are most likely to react under specific conditions. nih.govnih.gov This would allow chemists to design more efficient synthetic routes and avoid unnecessary experimentation.

Furthermore, computational methods can be used to predict the electronic and photophysical properties of materials derived from 5-Iodo-1-benzothiophene-2-carboxylic acid. For instance, ML-assisted reverse polymer engineering has been used to design high-performance benzothiophene-based polymers for photodetector applications. mdpi.com Similar approaches could be applied to predict the properties of organic semiconductors and other functional materials incorporating the 5-iodo-1-benzothiophene-2-carboxylic acid unit. The development of ML models that can accurately predict reaction yields and times for reactions involving this compound would also be a significant advancement. nih.govnih.gov

Synergistic Applications Across Disciplines

The unique combination of a heavy atom (iodine) and a versatile functional group (carboxylic acid) on a photo- and electronically-active scaffold suggests that 5-Iodo-1-benzothiophene-2-carboxylic acid could be a valuable platform for developing materials and molecules with synergistic applications.

One exciting prospect is in the field of theranostics, which combines therapeutic and diagnostic functionalities in a single agent. The iodine atom could be replaced with a radioactive isotope of iodine for use in nuclear imaging (e.g., SPECT or PET), while the benzothiophene core and its substituents could be designed to have therapeutic activity, for example, as an anticancer agent. The carboxylic acid group provides a convenient point for attaching targeting ligands or other functionalities.

In materials science, the combination of the heavy iodine atom, which can facilitate intersystem crossing, and the conjugated benzothiophene system could be exploited to create novel phosphorescent materials for organic light-emitting diodes (OLEDs). The carboxylic acid group could be used to anchor these materials to surfaces or to tune their self-assembly properties. The development of dual-functional materials that exhibit both interesting electronic or optical properties and biological activity is another promising avenue for future research.

常见问题

Q. What are the common synthetic routes for preparing 5-Iodo-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of iodinated benzothiophene derivatives typically involves electrophilic substitution or transition metal-catalyzed cross-coupling. For example:

- Electrophilic iodination : Direct iodination of 1-benzothiophene-2-carboxylic acid using iodine (I₂) with an oxidizing agent (e.g., HNO₃ or HIO₃) under controlled temperature (50–80°C). Regioselectivity at the 5-position is influenced by the electron-withdrawing carboxylic acid group, which directs iodination to the meta position .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring reaction time and stoichiometry to minimize poly-iodination .

Q. Which spectroscopic techniques are most effective for characterizing 5-Iodo-1-benzothiophene-2-carboxylic acid, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : The iodine atom’s heavy atom effect causes deshielding of adjacent protons. For the 5-iodo derivative, expect a singlet for the carboxylic acid proton (~12–13 ppm) and splitting patterns consistent with the benzothiophene scaffold .

- FT-IR : Strong C=O stretch (~1680–1720 cm⁻¹) and C-I stretch (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 304.10 (C₉H₅IO₂S) with isotopic patterns characteristic of iodine .

Advanced Research Questions

Q. How does the position of iodine substitution (e.g., 4- vs. 5-) on the benzothiophene ring affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects : The 5-iodo derivative (meta to the carboxylic acid group) exhibits enhanced reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the 4-iodo isomer (ortho position). The electron-withdrawing carboxylic acid group further activates the iodine atom for oxidative addition to palladium catalysts .

- Case Study : 4-Iodo-benzo[b]thiophene-2-carboxylic acid (CAS 176549-83-0) shows slower coupling kinetics than its 5-iodo analog, as confirmed by kinetic studies using Pd(PPh₃)₄ .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., melting point, solubility) for iodinated benzothiophene derivatives across different studies?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Discrepancies in melting points (e.g., 333–337°C for pyridyl analogs in ) may arise from polymorphic forms or solvent inclusion .

- Standardized Protocols : Adopt DSC (Differential Scanning Calorimetry) to determine precise melting ranges. Solubility data should be reported with solvent polarity (e.g., logP calculations from EPA DSSTox or PubChem) .

Q. In computational studies, how does the electron-withdrawing carboxylic acid group influence the electronic environment of the iodinated benzothiophene system?

Methodological Answer:

- DFT Calculations : Using Gaussian or ORCA software, analyze frontier molecular orbitals (HOMO/LUMO). The carboxylic acid group lowers electron density at the benzothiophene ring, stabilizing the iodine atom’s σ* orbital and facilitating nucleophilic aromatic substitution .

- Case Study : Comparative studies of 5-iodo vs. 5-nitro derivatives (CAS 6345-55-7) reveal stronger electron withdrawal by the nitro group, but the carboxylic acid moiety offers tunable acidity for pH-dependent reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。